Ethyl 3-bromo-2-(trifluoromethoxy)benzoate
Description
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 2-position. Its molecular formula is C₁₀H₈BrF₃O₃, with a molecular weight of 337.07 g/mol.
Properties
Molecular Formula |
C10H8BrF3O3 |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
ethyl 3-bromo-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)6-4-3-5-7(11)8(6)17-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
HTQPGPFWDWUQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-(trifluoromethoxy)benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, biaryl compounds, and benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 3-bromo-2-(trifluoromethoxy)benzoate with key analogs, emphasizing substituent effects, physicochemical properties, and reactivity:
Key Insights:
Substituent Position and Reactivity :
- Bromine at the 3-position (meta to the ester group) in the target compound creates a distinct electronic environment compared to para-substituted analogs (e.g., Ethyl 5-bromo-2-(trifluoromethoxy)benzoate). Meta-substitution often enhances resonance stabilization of intermediates in electrophilic substitution reactions .
- The proximity of -OCF₃ and Br in the target compound may lead to synergistic electron-withdrawing effects, lowering the electron density of the aromatic ring and directing further substitutions to specific positions.
Solubility and Polarity: The trifluoromethoxy group (-OCF₃) contributes significantly to polarity, increasing solubility in polar aprotic solvents (e.g., ethyl acetate) compared to non-polar analogs like Ethyl 3-bromo-4-ethylbenzoate . Halogenated derivatives (e.g., Ethyl 3-bromo-4-(trifluoromethyl)benzoate) exhibit lower solubility in water due to increased hydrophobicity from -CF₃ .
Synthetic Applications :
- Palladium-catalyzed esterification methods, as described for phenyl 4-(trifluoromethoxy)benzoate, could be adapted for synthesizing the target compound, though bromine substituents may necessitate optimized reaction conditions to avoid dehalogenation .
- The electron-deficient aromatic ring in the target compound may favor nucleophilic aromatic substitution reactions, unlike electron-rich analogs such as Ethyl 3-(trifluoromethoxy)benzoate .
Research Findings and Industrial Relevance
- Polymer Chemistry: Analogous benzoate esters (e.g., ethyl 4-(dimethylamino)benzoate) are used in resin formulations, where substituents influence the degree of polymerization and mechanical properties. The target compound’s -OCF₃ group could enhance UV stability in polymers .
- Pharmaceutical Intermediates : Brominated benzoates are common intermediates in drug synthesis. The target compound’s substituent pattern may facilitate the development of trifluoromethyl-containing pharmaceuticals, leveraging the metabolic stability imparted by -OCF₃ .
Biological Activity
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a bromine atom and a trifluoromethoxy group attached to a benzoate framework. The presence of these substituents enhances its reactivity and biological activity, making it a candidate for further pharmacological studies. The molecular formula is , with a molecular weight of approximately 303.07 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group modulates the lipophilicity and metabolic stability of the compound, which can influence its binding affinity and specificity towards these targets. The ester functional group allows for hydrolysis, releasing the active benzoic acid derivative that can participate in various biochemical pathways.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound, revealing insights into its potential therapeutic applications.
Table 1: Summary of Biological Activity Studies
Case Studies
- Enzyme Inhibition : A study evaluated the compound's ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Results indicated that this compound could selectively inhibit specific isoforms, potentially leading to drug-drug interactions in therapeutic settings.
- Antimicrobial Activity : Research conducted on various bacterial strains demonstrated that the compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This positions it as a potential candidate for developing new antibiotics.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cell lines. The results indicated minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for future pharmacological applications.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-bromo-2-(trifluoromethoxy)benzoate?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoate ester. Common approaches include:
- Bromination : Electrophilic bromination of ethyl 2-(trifluoromethoxy)benzoate using reagents like in the presence of a Lewis acid (e.g., FeBr) to achieve regioselectivity at the 3-position .
- Trifluoromethoxylation : Introducing the -OCF group via nucleophilic substitution on a bromo-substituted precursor, often using silver trifluoromethoxide () under anhydrous conditions .
- Esterification : Coupling 3-bromo-2-(trifluoromethoxy)benzoic acid with ethanol via acid-catalyzed Fischer esterification or using coupling agents like DCC/DMAP .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a solution (e.g., in ethyl acetate/hexane) to obtain high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation ().
- Refinement : SHELXL software refines atomic positions, leveraging the heavy bromine atom for phasing. Thermal displacement parameters are adjusted for the trifluoromethoxy group due to its rotational flexibility .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent effects. The electron-withdrawing -OCF group deshields adjacent protons (e.g., H-4 and H-6), while the bromine atom causes distinct splitting patterns .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (, exact mass 342.96 g/mol).
- IR : Stretching vibrations for ester C=O (~1720 cm) and C-Br (~600 cm) are diagnostic .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed?
- Methodological Answer :
- Directing Groups : The ester (-COOEt) acts as a meta-directing group, favoring bromination at the 3-position. Competing para-bromination can occur if steric hindrance dominates; this is mitigated using bulky solvents (e.g., DCE) .
- Halogen Dance Reactions : Post-bromination isomerization via intermediates like lithiated species can correct regiochemical errors .
- Computational Guidance : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution (EAS) activation energies to optimize reaction conditions .
Q. What strategies improve yields in trifluoromethoxylation reactions?
- Methodological Answer :
- Activation of Leaving Groups : Convert -OH to -OTf (triflate) using to enhance reactivity toward .
- Phase-Transfer Catalysis : Use crown ethers or TBAB (tetrabutylammonium bromide) to solubilize in nonpolar solvents .
- Low-Temperature Conditions : Reactions at -78°C (dry ice/acetone bath) minimize side reactions like hydrolysis .
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (using Gaussian or ORCA) to assess suitability for Suzuki-Miyaura coupling. The bromine atom’s σ*-orbital interacts strongly with palladium catalysts .
- Density Functional Theory (DFT) : Simulate transition states for C-Br bond cleavage to compare catalytic systems (e.g., Pd(PPh) vs. XPhos) .
Experimental Design & Data Analysis
Q. How to resolve contradictions in NMR data for isomeric impurities?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign coupling networks. For example, HMBC correlations between the ester carbonyl and H-2/H-4 distinguish 3-bromo vs. 4-bromo isomers .
- NOESY : Detect spatial proximity between the -OCF group and adjacent protons to confirm regiochemistry .
Q. What precautions are needed for handling and storage?
- Methodological Answer :
- Storage : Keep under inert gas (Ar/N) at -20°C to prevent ester hydrolysis. Desiccants (e.g., molecular sieves) are critical due to moisture sensitivity .
- Decomposition Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects benzoic acid byproducts .
Applications in Advanced Research
Q. How is this compound used as a precursor in medicinal chemistry?
- Methodological Answer :
- Bioisostere Development : The -OCF group mimics -OCH in drug candidates but with enhanced metabolic stability. For example, coupling via Buchwald-Hartwig amination creates kinase inhibitors .
- Prodrug Synthesis : Ester hydrolysis under physiological conditions releases bioactive 3-bromo-2-(trifluoromethoxy)benzoic acid, a potential COX-2 inhibitor .
Q. What role does it play in materials science?
- Methodological Answer :
- Liquid Crystals : The rigid aromatic core and polar substituents (-Br, -OCF) enable tunable mesophases. Differential scanning calorimetry (DSC) characterizes phase transitions .
- Polymer Additives : Incorporation into polyesters via transesterification improves flame retardancy (measured by LOI/UL94 tests) due to bromine’s radical-scavenging properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
